Benzene, (cyclohexylseleno)-
Description
Significance of Organoselenium Compounds in Contemporary Organic Synthesis
Organoselenium compounds have become pivotal in organic synthesis due to their unique reactivity. mdpi.com They can act as electrophiles, nucleophiles, or participate in radical reactions, often with high levels of chemo-, regio-, and stereoselectivity under mild conditions. This versatility has made them valuable in the synthesis of natural products, pharmaceuticals, and advanced materials. Furthermore, the introduction and subsequent removal of selenium moieties can be achieved with high efficiency, allowing for intricate molecular manipulations. The development of selenium-based reagents has enabled a wide array of transformations, including selenocyclizations and selenoxide eliminations, which have become standard methods in the synthetic chemist's arsenal.
The biological relevance of selenium has also spurred significant research. mdpi.com While initially recognized for their antioxidant properties, synthetic organoselenium compounds are now being explored for a range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents. This dual role, as both a synthetic tool and a pharmacologically active scaffold, underscores the profound importance of this class of compounds in chemical sciences.
Scope and Academic Relevance of Benzene (B151609), (cyclohexylseleno)- in Chemical Sciences
Benzene, (cyclohexylseleno)-, also known as phenyl cyclohexyl selenide (B1212193), is an archetypal aryl alkyl selenide. Its structure, featuring a phenyl group and a cyclohexyl group bridged by a selenium atom, makes it a valuable substrate for studying the fundamental reactivity of this class of compounds. The interplay between the aromatic phenyl ring and the aliphatic cyclohexyl group, mediated by the selenium atom, provides a platform to investigate reaction mechanisms, such as radical processes and electrophilic additions.
The academic relevance of Benzene, (cyclohexylseleno)- lies in its potential as a model system. For instance, studies on the reaction of tris(trimethylsilyl)silyl radicals with cyclohexyl phenyl selenide have provided insights into the kinetics and mechanisms of radical substitution reactions at selenium. libretexts.org Furthermore, the synthesis of aryl cyclohexyl selenides via the photoirradiation of diaryl diselenides and hexacyclohexyldilead highlights novel radical reaction pathways. nih.gov Such fundamental studies are crucial for the rational design of new synthetic methodologies and for understanding the behavior of more complex selenium-containing molecules.
Evolution of Research Trajectories in Selenide Chemistry
The field of selenide chemistry has undergone a remarkable evolution. Early research, following the discovery of selenium, focused on the preparation and characterization of simple organoselenium compounds. A significant turning point came with the discovery of the selenoxide elimination reaction, which established organoselenium reagents as powerful tools for the introduction of double bonds into organic molecules.
In recent decades, the focus has shifted towards more sophisticated applications. The development of chiral organoselenium compounds has opened up new avenues in asymmetric synthesis and catalysis. Researchers are now designing highly selective reactions that leverage the unique electronic properties of selenium. Concurrently, the intersection of organoselenium chemistry with materials science has led to the development of novel selenium-containing polymers and nanomaterials with interesting electronic and optical properties. The ongoing exploration of the biological activities of selenides continues to be a major driving force, with a particular emphasis on creating targeted therapeutic agents with improved efficacy and reduced toxicity.
Detailed Research Findings
While specific, in-depth research focusing exclusively on Benzene, (cyclohexylseleno)- is not extensively documented in mainstream literature, a wealth of information exists for the broader class of aryl alkyl selenides. The synthesis and reactivity of these compounds provide a clear indication of the chemical behavior expected for Benzene, (cyclohexylseleno)-.
Synthesis of Aryl Alkyl Selenides
A common and effective method for the synthesis of unsymmetrical selenides, such as Benzene, (cyclohexylseleno)-, involves the use of organometallic reagents. One such approach is the reaction of arylselenomagnesium halides with alkyl halides. This method offers a relatively simple and convenient one-pot synthesis for a variety of alkyl aryl selenides in good yields.
Another widely used strategy begins with the corresponding diaryl diselenide, such as diphenyl diselenide. The selenium-selenium bond can be reductively cleaved using agents like sodium borohydride (B1222165) to generate a selenolate anion (e.g., phenylselenolate). This highly nucleophilic species can then react with an appropriate alkyl halide, in this case, a cyclohexyl halide, to form the desired aryl alkyl selenide.
More recently, novel photochemical methods have been developed. For example, the reaction of diaryl diselenides with hexacyclohexyldilead under photoirradiation has been shown to produce aryl cyclohexyl selenides in good yields. nih.gov This reaction proceeds via a radical mechanism, where cyclohexyl radicals are generated and subsequently trapped by the diselenide. nih.gov
Reactivity of Aryl Alkyl Selenides
Aryl alkyl selenides participate in a variety of chemical transformations. One notable reaction is their behavior in radical chain reactions. For instance, the reaction of cyclohexyl phenyl selenide with tin or silicon-centered radicals is a key step in certain reductive processes used in organic synthesis. libretexts.org These reactions typically involve the abstraction of the phenylseleno group by the radical, generating a cyclohexyl radical which can then undergo further reactions.
The selenium atom in aryl alkyl selenides can also be oxidized. Oxidation, for example with hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), leads to the corresponding selenoxide. For aryl alkyl selenides with a hydrogen atom on the carbon adjacent to the selenium (the β-position), the resulting selenoxide can undergo a syn-elimination reaction upon gentle heating to form an alkene. This selenoxide elimination is a very mild and general method for introducing unsaturation into organic molecules.
Structure
2D Structure
Properties
CAS No. |
22233-91-6 |
|---|---|
Molecular Formula |
C12H16Se |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
cyclohexylselanylbenzene |
InChI |
InChI=1S/C12H16Se/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 |
InChI Key |
SNICWIDEQNVRJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of Benzene, Cyclohexylseleno
Radical Reaction Pathways of Aryl Cyclohexyl Selenides
The formation and cleavage of the carbon-selenium bond in aryl cyclohexyl selenides can proceed through radical intermediates, offering a distinct pathway for functionalization.
Carbon-Radical Trapping Reactions
Aryl cyclohexyl selenides can be synthesized via a radical reaction pathway where a diselenide acts as an efficient trapping agent for a carbon-centered radical. researchgate.net In a notable example, the photoinduced reaction of a diaryl diselenide with hexacyclohexyldilead demonstrates this principle. researchgate.net The hexacyclohexyldilead serves as a source for cyclohexyl radicals (Cy•) upon irradiation. researchgate.net These radicals are then trapped by the diaryl diselenide, such as diphenyl diselenide, in an SH2 reaction to yield the corresponding aryl cyclohexyl selenide (B1212193). researchgate.net This process highlights the efficacy of diselenides as excellent carbon-radical trapping agents. researchgate.net The reaction is driven by near-UV irradiation and proceeds efficiently without the need for high temperatures or additives. researchgate.net
Experiments confirm the radical nature of this transformation. researchgate.net The addition of a radical scavenger like TEMPO to the reaction mixture results in the formation of Cy-TEMPO instead of the selenide, strongly supporting the involvement of a cyclohexyl radical intermediate. researchgate.net
| Diselenide Precursor | Radical Source | Conditions | Product | Yield |
|---|---|---|---|---|
| Diphenyl diselenide | Hexacyclohexyldilead | Benzene (B151609), near-UV light | Benzene, (cyclohexylseleno)- | High |
| Bis(4-methoxyphenyl) diselenide | Hexacyclohexyldilead | Benzene, near-UV light | 1-(Cyclohexylseleno)-4-methoxybenzene | High |
Homolytic Cleavage Processes
The generation of the requisite radical species for the synthesis of aryl cyclohexyl selenides relies on homolytic cleavage processes. researchgate.net Under near-UV light irradiation, the relatively weak Se-Se bond of a diaryl diselenide and the C-Pb bond of hexacyclohexyldilead undergo homolytic scission. researchgate.net This generates the arylseleno radical (ArSe•) and the cyclohexyl radical (Cy•), respectively. researchgate.net While the arylseleno radicals can readily recombine, the presence of the cyclohexyl radical source allows for the productive SH2 reaction that forms the C-Se bond of the final product. researchgate.net Similarly, visible-light irradiation can be used to cleave the Se-Se bond in diselenides to produce selenium radicals for various synthetic applications. nih.gov
Oxidative Transformations of the Selenide Moiety
The selenium atom in Benzene, (cyclohexylseleno)- is susceptible to oxidation, a transformation that unlocks further reactivity. The most common oxidative transformation for a selenide is its conversion to the corresponding selenoxide. This oxidation is a key step in preparing substrates for important synthetic reactions, such as sigmatropic rearrangements and elimination reactions. rsc.orgresearchgate.netwikipedia.org In contrast to their sulfur analogues, selenoxides bearing a β-proton are often unstable and are typically generated and used in situ for subsequent transformations. wikipedia.org
Reductive Cleavage Reactions
The carbon-selenium bond in aryl alkyl selenides can be cleaved under reductive conditions. The C-Se bond is known to be weaker than the analogous C-S bond, with a bond energy of approximately 234 kJ/mol. wikipedia.org This inherent weakness facilitates its cleavage. Common reducing agents like sodium borohydride (B1222165) are effective for cleaving the Se-Se bond in diselenides to generate nucleophilic selenolates, which are precursors for selenide synthesis. rsc.org Electrochemical methods have also been shown to induce the reductive cleavage of C-Se bonds. researchgate.net For a molecule like Benzene, (cyclohexylseleno)-, reductive cleavage would be expected to occur at either the Caryl-Se bond or the Calkyl-Se bond. Given the relative stabilities of the potential anionic fragments, cleavage of the Ccyclohexyl-Se bond is generally more facile, which would yield benzeneselenol (B1242743) upon workup.
Sigmatropic Rearrangements in Related Selenoxide/Selenimide Systems
While Benzene, (cyclohexylseleno)- itself cannot undergo a sigmatropic rearrangement, its related selenoxide derivatives, particularly those with an allylic group instead of a cyclohexyl group, are well-known to participate in researchgate.netresearchgate.net-sigmatropic rearrangements. rsc.orgresearchgate.netmdpi.com This powerful reaction involves the oxidation of an allylic aryl selenide to the corresponding selenoxide, which then rearranges intramolecularly to form an allylic alcohol. rsc.org
Theoretical studies using density-functional theory (DFT) have provided significant insight into these rearrangements. rsc.orgresearchgate.net
Transition States: The reaction proceeds through either an endo or exo transition state. For selenoxides without substitution at the 2-position of the allyl group, the endo transition state is generally preferred. rsc.orgresearchgate.net
Stereoselectivity: The energy difference between these transition states is key to the enantioselectivity of the reaction, which is predicted to be highest for molecules with substitutions at the 1- or (E)-3- position of the allyl group. rsc.orgresearchgate.net
Electronic Effects: The introduction of an electron-withdrawing group, such as a nitro group, at the ortho position of the phenyl ring on the selenium atom can lower the activation barrier for the rearrangement. rsc.orgresearchgate.net
These findings are crucial for designing stereoselective syntheses of complex allylic alcohols and amines from selenide precursors. rsc.org
Electrophilic Aromatic Substitution Reactions on the Phenyl Group
The phenyl group of Benzene, (cyclohexylseleno)- is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. nih.govorganic-chemistry.org The outcome of these reactions is dictated by the electronic properties of the (cyclohexylseleno)- substituent.
The selenium atom, bearing lone pairs of electrons, acts as an electron-donating group through resonance. This donation of electron density into the aromatic π-system stabilizes the positively charged intermediate (the arenium ion) formed during the electrophilic attack. researchgate.net This stabilization is most effective when the attack occurs at the ortho and para positions. Consequently, the (cyclohexylseleno)- group is classified as an activating and ortho-, para-directing substituent. The reaction rate is therefore faster than that of unsubstituted benzene.
| Reaction Type | Reagents | Electrophile (E+) | Predicted Major Products |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | NO2+ | 1-(Cyclohexylseleno)-2-nitrobenzene and 1-(Cyclohexylseleno)-4-nitrobenzene |
| Halogenation | Br2, FeBr3 | Br+ | 1-Bromo-2-(cyclohexylseleno)benzene and 1-Bromo-4-(cyclohexylseleno)benzene |
| Sulfonation | SO3, H2SO4 | SO3 | 2-(Cyclohexylseleno)benzenesulfonic acid and 4-(Cyclohexylseleno)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | CH3CO+ | 1-(2-(Cyclohexylseleno)phenyl)ethan-1-one and 1-(4-(Cyclohexylseleno)phenyl)ethan-1-one |
Applications of Benzene, Cyclohexylseleno in Modern Organic Synthesis
Utilization as a Versatile Synthetic Intermediate
The utility of Benzene (B151609), (cyclohexylseleno)- as a synthetic intermediate primarily stems from the predictable reactivity of its carbon-selenium bond. This bond can be cleaved under various conditions to generate reactive species, particularly carbon-centered radicals. In radical-mediated reactions, organoselenium compounds like cyclohexyl phenyl selenide (B1212193) serve as excellent precursors for generating radicals that can subsequently undergo further transformations.
A key application is in radical reduction reactions, where the (cyclohexylseleno)- group is replaced by a hydrogen atom. libretexts.org This transformation is typically achieved using radical initiators and a hydrogen atom source, such as tri-n-butyltin hydride or tris(trimethylsilyl)silane. libretexts.org The reaction proceeds via the homolytic cleavage of the C-Se bond, generating a cyclohexyl radical. This intermediate then abstracts a hydrogen atom from the donor molecule to yield cyclohexane (B81311). The efficiency of this process is highlighted by the high absolute rate constant for the reaction between the tris(trimethylsilyl)silyl radical and cyclohexyl phenyl selenide. libretexts.org
Table 1: Reaction Rate Constant
| Reactant 1 | Reactant 2 | Rate Constant (kSe) | Product |
|---|---|---|---|
| Tris(trimethylsilyl)silyl radical | Benzene, (cyclohexylseleno)- | 9.6 x 107 M-1s-1 | Cyclohexane |
This predictable generation of radical intermediates makes Benzene, (cyclohexylseleno)- a versatile precursor for a variety of synthetic manipulations beyond simple reduction, including addition and cyclization reactions. libretexts.org
Catalytic Roles in Organic Transformations
While often used in stoichiometric amounts, organoselenium compounds are increasingly finding applications in catalytic processes. researchgate.netcardiff.ac.uk Benzene, (cyclohexylseleno)- and its derivatives can act as catalysts or, more commonly, as procatalysts that are converted into the active catalytic species in situ.
A significant area of development is the use of chiral organoselenium compounds in asymmetric catalysis to control the stereochemical outcome of a reaction. mdpi.com While Benzene, (cyclohexylseleno)- is itself achiral, it serves as a structural model for more complex chiral selenides used in enantioselective transformations. These chiral catalysts are often synthesized to create a specific stereochemical environment around the reactive selenium center.
For instance, chiral aminodiselenides have been successfully employed as catalysts for the enantioselective addition of diethylzinc to aldehydes, producing chiral secondary alcohols in high yields and with excellent enantioselectivity. mdpi.com In these systems, the chiral selenide coordinates to the reagents, directing the approach of the nucleophile to one face of the aldehyde, thereby controlling the stereochemistry of the newly formed stereocenter. mdpi.com
Table 2: Enantioselective Addition Catalyzed by Chiral Selenides
| Catalyst Type | Reaction | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| Chiral Aliphatic Aminodiselenide | Diethylzinc addition to aldehydes | up to 93% | up to >99% ee |
These examples demonstrate the potential for designing chiral catalysts based on the selenide scaffold to achieve high levels of stereocontrol in important organic reactions. mdpi.com
In many catalytic cycles, organoselenium compounds function as procatalysts, or catalyst precursors. researchgate.netscispace.com The selenide is converted into a more reactive, electrophilic selenium species under the reaction conditions. This active species then participates in the main catalytic cycle, and the initial selenide is regenerated at the end of the cycle.
For example, a selenide can be oxidized to generate a more electrophilic species that can activate a substrate, such as an alkene, towards nucleophilic attack. scispace.com The catalytic cycle often involves an oxidant to regenerate the active selenium species from its reduced form, allowing the selenium compound to be used in substoichiometric amounts. researchgate.net The design of these catalytic systems focuses on the efficient in situ generation of the active catalyst from a stable and easily handled procatalyst like Benzene, (cyclohexylseleno)-.
Development of Organoselenium Reagents for Selective Bond Formations
Derivatives and reactive intermediates generated from Benzene, (cyclohexylseleno)- are instrumental in the development of reagents for selective chemical bond formations. researchgate.netresearchgate.net These applications typically involve the transformation of the selenide into a more reactive electrophilic or radical species.
Organoselenium reagents derived from selenides are effective tools for constructing carbon-carbon bonds, particularly through radical-mediated pathways. windows.net The homolytic cleavage of the carbon-selenium bond in Benzene, (cyclohexylseleno)- using radical initiators like AIBN in the presence of tin hydrides generates a carbon-centered radical. windows.net
This strategy is elegantly applied in radical cyclization reactions. windows.net An unsaturated radical precursor, synthesized from a selenide, can undergo an intramolecular cyclization to form a new ring system, a powerful method for constructing cyclic molecules. A common and well-established preference is for the formation of five-membered rings through a 5-exo-trig radical cyclization mechanism. libretexts.orgwindows.net This approach provides a reliable method for synthesizing complex cyclic structures from acyclic precursors. windows.net
Benzene, (cyclohexylseleno)- can also be a precursor for reagents that facilitate the formation of carbon-heteroatom bonds. These reactions often proceed through an ionic mechanism where the selenium atom is rendered electrophilic. This "selenenylation" activates a substrate, typically an alkene, towards attack by a heteroatom nucleophile.
A prominent example is amidoselenation, where an alkene reacts with an electrophilic selenium species in the presence of a nitrile nucleophile. adelaide.edu.au This reaction forms a new carbon-selenium bond and a new carbon-nitrogen bond simultaneously. The resulting β-amido selenides are valuable intermediates that can undergo further transformations, such as cyclization to form nitrogen-containing heterocycles like oxazolines or N-acylaziridines. adelaide.edu.au Similarly, using water or alcohols as nucleophiles leads to oxyselenenylation, forming C-O bonds. researchgate.net
Table 3: Selective Bond Formations Using Selenide-Derived Reagents
| Reaction Type | Bond Formed | Mechanism | Typical Nucleophile |
|---|---|---|---|
| Amidoselenation | Carbon-Nitrogen (C-N) | Ionic (Electrophilic Addition) | Nitrile |
| Oxyselenenylation | Carbon-Oxygen (C-O) | Ionic (Electrophilic Addition) | Water, Alcohol |
| Radical Cyclization | Carbon-Carbon (C-C) | Radical | Internal Alkene |
Spectroscopic and Structural Characterization Techniques for Aryl Alkyl Selenides
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of organoselenium compounds. By probing the magnetic properties of atomic nuclei, it offers detailed insights into molecular structure and dynamics.
Applications of ⁷⁷Se NMR Spectroscopy
The selenium-77 (B1247304) (⁷⁷Se) isotope, with a nuclear spin of ½ and a natural abundance of 7.63%, is an invaluable probe for studying organoselenium compounds. huji.ac.il Although it is a low-sensitivity nucleus, it provides sharp signals over a very wide chemical shift range (over 2000 ppm), making ⁷⁷Se NMR spectroscopy highly sensitive to the local electronic environment of the selenium atom. huji.ac.ilnetlify.app Each class of organoselenium compound appears in a characteristic region of the spectrum, with aryl alkyl selenides like Benzene (B151609), (cyclohexylseleno)- having a distinct chemical shift window. netlify.app
The ⁷⁷Se chemical shift provides a "fingerprint" that can be used to identify selenium-containing metabolites and intermediates in catalytic cycles. nih.gov The reference standard for ⁷⁷Se NMR is dimethyl selenide (B1212193) (SeMe₂), which is assigned a chemical shift of 0.0 ppm. nih.gov For comparison, a related aryl alkyl selenide, methyl phenyl selenide, exhibits a ⁷⁷Se chemical shift of 198.5 ppm. researchgate.net
Furthermore, ⁷⁷Se NMR is effectively used to study dynamic processes. For instance, studies on phenylselenyl cyclohexane (B81311) derivatives have utilized dynamic ⁷⁷Se NMR to investigate conformational changes within the molecule. huji.ac.il Coupling between ⁷⁷Se and other nuclei, such as ¹³C, can also provide structural information. One-bond Se-C coupling constants are typically around 100 Hz, while two- and three-bond couplings are smaller, ranging from 5 to 35 Hz. huji.ac.il
¹H and ¹³C NMR Spectroscopic Analysis
Proton (¹H) and carbon-13 (¹³C) NMR spectra provide a complete map of the carbon and hydrogen framework of Benzene, (cyclohexylseleno)-.
In the ¹H NMR spectrum, the protons on the phenyl group are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the cyclohexyl ring will produce a complex set of overlapping signals in the aliphatic region (typically δ 1.0-3.5 ppm). The proton on the carbon atom directly bonded to the selenium atom (the α-proton) would be shifted downfield compared to a simple cyclohexane due to the electronegativity of the selenium atom.
In the ¹³C NMR spectrum, the high symmetry of a simple benzene ring results in a single signal at approximately 128 ppm. docbrown.info In Benzene, (cyclohexylseleno)-, the selenium substituent breaks this symmetry, leading to four distinct signals for the phenyl carbons. The carbon atom directly attached to selenium (C-ipso) is significantly influenced by the selenium atom. The cyclohexyl group would show a set of signals in the aliphatic region of the spectrum.
Table 1: Expected NMR Data for Benzene, (cyclohexylseleno)-
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Phenyl (ortho, meta, para) | ~ 7.0 - 7.6 | Multiplets |
| ¹H | Cyclohexyl (α-proton) | ~ 3.0 - 3.5 | Multiplet |
| ¹H | Cyclohexyl (other protons) | ~ 1.2 - 2.0 | Overlapping Multiplets |
| ¹³C | Phenyl (C-ipso) | ~ 125 - 135 | Singlet |
| ¹³C | Phenyl (C-ortho, C-meta, C-para) | ~ 127 - 135 | Singlets |
| ¹³C | Cyclohexyl (C-α) | ~ 40 - 50 | Singlet |
| ¹³C | Cyclohexyl (other carbons) | ~ 25 - 35 | Singlets |
Note: The values presented are estimations based on general principles of NMR spectroscopy and data from related compounds.
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.
For aromatic compounds, X-ray diffraction was famously used to prove that the benzene ring is a planar, symmetrical hexagon with C-C bond lengths of about 1.39 Å, intermediate between a typical single (1.54 Å) and double (1.34 Å) bond. docbrown.info All bond angles in the benzene ring are 120°. docbrown.infotheexamformula.co.uk
A crystallographic study of Benzene, (cyclohexylseleno)- would determine the exact C-Se-C bond angle and the C-Se bond lengths for both the phenyl (sp²-hybridized) and cyclohexyl (sp³-hybridized) carbons. It would also reveal the preferred conformation of the cyclohexyl ring (typically a chair conformation) and its spatial orientation relative to the planar phenyl group.
Table 2: Typical Bond Lengths Expected in Benzene, (cyclohexylseleno)-
| Bond | Hybridization | Typical Bond Length (Å) |
|---|---|---|
| C-C (aromatic) | sp²-sp² | ~ 1.39 docbrown.info |
| C-C (aliphatic) | sp³-sp³ | ~ 1.54 docbrown.info |
| C-H (aromatic) | sp²-s | ~ 1.09 |
| C-H (aliphatic) | sp³-s | ~ 1.10 |
| C-Se | sp²-Se | ~ 1.91 |
| C-Se | sp³-Se | ~ 1.98 |
Note: C-Se bond lengths are typical values for organoselenium compounds. Precise values would be determined by X-ray analysis.
Mass Spectrometry for Elemental Composition and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.
For Benzene, (cyclohexylseleno)-, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern is expected to be dominated by the cleavage of the bonds adjacent to the selenium atom. Key fragmentation pathways would include:
Loss of a cyclohexyl radical (•C₆H₁₁): This would result in a [C₆H₅Se]⁺ fragment.
Loss of a phenyl radical (•C₆H₅): This would lead to a [C₆H₁₁Se]⁺ fragment.
Further fragmentation can occur within the resulting ions. Aromatic compounds containing an alkyl group often undergo benzylic cleavage followed by rearrangement to form the highly stable tropylium (B1234903) ion at m/z 91. youtube.com The cyclohexyl fragment can also undergo its own characteristic fragmentation, typically involving the loss of ethene (C₂H₄).
Table 3: Predicted Major Fragments in the Mass Spectrum of Benzene, (cyclohexylseleno)-
| m/z Value | Identity of Fragment |
|---|---|
| 239/241* | [C₁₂H₁₆Se]⁺ (Molecular Ion, M⁺) |
| 157/159* | [C₆H₅Se]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 83 | [C₆H₁₁]⁺ |
| 77 | [C₆H₅]⁺ |
Note: Selenium has several naturally occurring isotopes, with ⁸⁰Se (49.6%) and ⁷⁸Se (23.8%) being the most abundant. This results in a characteristic isotopic pattern for selenium-containing fragments.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Benzene, (cyclohexylseleno)- |
| Dimethyl selenide |
| Methyl phenyl selenide |
| Benzene |
Computational Chemistry and Theoretical Approaches to Benzene, Cyclohexylseleno Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict and analyze the electronic properties of molecules with high accuracy. nih.gov For organoselenium compounds, DFT methods are crucial for understanding their stability, reactivity, and bonding characteristics. nih.govacs.org A reliable method for predicting the geometries and energetics of such compounds is the B3PW91 functional combined with the 6-311G(2df,p) basis set. acs.orgnih.gov
DFT calculations can determine key electronic parameters for Benzene (B151609), (cyclohexylseleno)-, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov In a representative analysis of a similar organoselenium compound using the B3LYP/6-311G(d,p) level of theory, the following quantum chemical parameters were determined, which can be considered analogous to what would be expected for Benzene, (cyclohexylseleno)-. nih.gov
Table 1: Representative DFT-Calculated Electronic Properties of an Analogous Organoselenium Compound
| Parameter | Description | Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.25 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.13 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.12 eV |
| Ionization Potential (IP) | -EHOMO | 6.25 eV |
| Electron Affinity (EA) | -ELUMO | 1.13 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.69 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.56 eV |
| Chemical Softness (S) | 1/(2η) | 0.195 eV-1 |
| Electrophilicity Index (ω) | χ2/(2η) | 2.66 eV |
Note: These values are for a representative organoselenium-clubbed Schiff base and serve as an illustrative example. nih.gov
Furthermore, DFT calculations, often visualized through Molecular Electrostatic Potential (MEP) maps, can reveal the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov Time-dependent DFT (TD-DFT) can also be used to simulate UV-Vis absorption spectra, providing insights into the electronic transitions within the molecule. nih.govacs.org
Prediction and Analysis of Acidity (pKa) in Related Selenol Systems
The acidity of the corresponding selenol, benzeneselenol (B1242743), is a fundamental property influencing the reactivity of Benzene, (cyclohexylseleno)- in various chemical transformations. Computational methods have been developed to accurately predict the pKa values of selenols in aqueous solution. nih.govresearchgate.netrsc.org
A successful approach involves using DFT in combination with an implicit solvation model (like the SMD model) and including a small number of explicit water molecules to model the hydrogen-bonding interactions with the selenium atom. nih.govacs.org The accuracy of the calculated pKa depends significantly on the choice of the functional and the number of explicit water molecules included. nih.govwayne.edu For example, functionals like ωB97XD and B3LYP, when used with three explicit water molecules, can produce reliable pKa values for substituted selenols with mean signed errors as low as 0.34 ± 0.25. nih.govacs.org In contrast, the M06-2X functional performs best with only one explicit water molecule. nih.govacs.org
These computational protocols have been used to study a range of organoselenols, including those with alkyl, cycloalkyl, and aryl substituents, providing a basis to estimate the pKa of cyclohexyl-substituted benzeneselenol. researchgate.netrsc.org
Table 3: Comparison of Computational Methods for pKa Prediction of Selenols
| Functional | Basis Set | Explicit Waters | Mean Signed Error (MSE) |
|---|---|---|---|
| M06-2X | 6-31+G(d,p) | 1 | -0.08 ± 0.37 |
| ωB97XD | 6-31+G(d,p) | 3 | 0.36 ± 0.24 |
| B3LYP | 6-31+G(d,p) | 3 | 0.34 ± 0.25 |
Note: Data derived from a study on 30 different organoselenols. nih.govacs.org
Investigation of Substituent Effects on Reactivity and Electronic Properties
The electronic properties and reactivity of the selenium atom in Benzene, (cyclohexylseleno)- are significantly influenced by substituents on the phenyl ring. Computational studies on related aryl systems provide a clear picture of these effects. nih.govnih.govmit.edu
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aryl ring modulate the electron density at the selenium center. rsc.org Theoretical investigations have shown a strong correlation between the nature of the substituent and the reactivity of the molecule. For instance, in non-catalyzed aryl amination reactions, which are analogous to reactions the selenium atom might undergo, EWGs generally lower the activation energy barrier for C-N bond formation. nih.govresearchgate.net
This relationship can be quantified by correlating calculated activation energies with Hammett σ parameters, which measure the electronic effect of a substituent. nih.govmit.edu Such correlations serve as powerful predictive tools. nih.gov For selenols, it has been shown computationally that EWGs decrease pKa values (increase acidity), while EDGs increase them. rsc.org This is due to the stabilization or destabilization of the resulting selenolate anion. Linear relationships have been established between pKa values and properties like the natural charge on the selenium atom and the HOMO energy. rsc.org
Conformational Analysis of the Cyclohexyl Moiety and its Stereochemical Influence
Computational chemistry allows for the detailed exploration of the potential energy surface of the molecule, identifying the lowest energy conformations and the energy barriers between them. sapub.org The stability of different conformers is primarily governed by steric interactions. An equatorial position for a substituent is generally favored over an axial position to avoid destabilizing 1,3-diaxial interactions with axial hydrogens on the same side of the ring. sapub.org
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structure of Benzene, (cyclohexylseleno)- in synthetic workflows?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis, complemented by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ⁷⁷Se NMR) to confirm selenium bonding and cyclohexyl group orientation. High-resolution mass spectrometry (HRMS) can validate molecular weight. For purity assessment, combine HPLC with UV-Vis detection, referencing retention indices from similar selenoaromatic compounds .
Q. How can researchers mitigate instability issues of Benzene, (cyclohexylseleno)- during storage and handling?
- Methodological Answer : Store the compound under inert atmospheres (argon/nitrogen) at low temperatures (−20°C) to prevent oxidation of the selenium moiety. Use amber glass vials to limit photodegradation. Stability testing via accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks) can identify degradation products, monitored via LC-MS .
Q. What synthetic routes are available for preparing Benzene, (cyclohexylseleno)-, and what are their limitations?
- Methodological Answer : Common methods include nucleophilic aromatic substitution using cyclohexylselenol or Grignard reagents with selenium electrophiles. Challenges include low yields due to steric hindrance from the cyclohexyl group. Optimize reaction conditions (e.g., dry THF, −78°C) and employ catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Confirm intermediates via IR spectroscopy (C-Se stretch ~600 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reaction mechanisms involving Benzene, (cyclohexylseleno)-?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states and compare activation energies for competing pathways (e.g., electrophilic vs. radical mechanisms). Validate with kinetic isotope effects (KIEs) and experimental Hammett plots. Discrepancies in literature may arise from solvent effects or selenium’s polarizability, requiring explicit solvation models in simulations .
Q. What experimental strategies can elucidate the role of Benzene, (cyclohexylseleno)- in catalytic cycles or supramolecular assemblies?
- Methodological Answer : Use X-ray absorption spectroscopy (XAS) to probe selenium’s electronic environment during catalysis. For supramolecular studies, employ cryo-electron microscopy (cryo-EM) or small-angle X-ray scattering (SAXS) to analyze self-assembly. Fluorescence quenching assays can track host-guest interactions, leveraging the compound’s aromatic π-system .
Q. How do solvent polarity and hydrogen-bonding networks influence the reactivity of Benzene, (cyclohexylseleno)- in multicomponent systems?
- Methodological Answer : Conduct kinetic studies in solvents of varying polarity (e.g., hexane vs. DMSO) to correlate reaction rates with Kamlet-Taft parameters. Use ²H-labeled solvents in NMR to map hydrogen-bonding interactions. Cluster formation dynamics (e.g., benzene-water-methanol clusters) can be probed via laser ionization mass spectrometry, as demonstrated in analogous systems .
Q. What biomarkers or assays are suitable for assessing the toxicological profile of Benzene, (cyclohexylseleno)- in in vitro models?
- Methodological Answer : Employ glutathione (GSH) depletion assays to monitor oxidative stress, given selenium’s redox activity. Use comet assays for DNA damage and flow cytometry to assess apoptosis (Annexin V/PI staining). Compare results to benzene toxicity benchmarks, adjusting for selenium’s unique bioactivity .
Data Analysis and Interpretation
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) of Benzene, (cyclohexylseleno)-?
- Methodological Answer : Perform meta-analysis of literature data, accounting for measurement techniques (e.g., shake-flask vs. HPLC for logP). Validate via standardized protocols (OECD 105/117). Use quantum mechanical calculations (COSMO-RS) to predict solubility parameters and cross-reference with experimental results .
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies of selenium-containing aromatics?
- Methodological Answer : Apply benchmark dose (BMD) modeling with PROAST software to estimate NOAEL/LOAEL. Use mixed-effects models to handle inter-study variability. Bayesian meta-analysis can integrate heterogeneous datasets, prioritizing studies with robust analytical validation (e.g., EPA/NIST protocols) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
